molecular formula C16H24ClNO2 B249772 2-(4-chlorophenoxy)-N,N-diisobutylacetamide

2-(4-chlorophenoxy)-N,N-diisobutylacetamide

Cat. No. B249772
M. Wt: 297.82 g/mol
InChI Key: BXFZWHAWABOPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N,N-diisobutylacetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy-sensing enzyme that regulates cellular metabolism, and its activation has been shown to have a variety of beneficial effects on health and disease. In

Mechanism of Action

A-769662 activates 2-(4-chlorophenoxy)-N,N-diisobutylacetamide by binding to the γ subunit of the enzyme, which leads to allosteric activation and phosphorylation of the α subunit. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of beneficial effects on health and disease. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, reduce inflammation in models of sepsis and colitis, and inhibit tumor growth in xenograft models of breast and prostate cancer. It has also been shown to improve mitochondrial function and reduce oxidative stress in models of aging and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-769662 is its specificity for 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activation, which allows for the study of the effects of 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activation on various physiological and pathological processes. However, one of the limitations of A-769662 is its relatively low potency, which requires high concentrations to achieve maximal activation of 2-(4-chlorophenoxy)-N,N-diisobutylacetamide. This can lead to off-target effects and potential toxicity at high doses.

Future Directions

For the study of A-769662 and 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activation include the development of more potent and selective 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activators, the study of the effects of 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activation on other cellular pathways, and the clinical potential of 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activation in the treatment of metabolic and inflammatory diseases.

Synthesis Methods

A-769662 can be synthesized through a multistep process involving the reaction of 4-chlorophenol with isobutyl bromide to form 4-chlorophenyl isobutyl ether. This compound is then reacted with chloroacetyl chloride to form 4-chlorophenyl 2-chloroacetyloxy isobutyl ether, which is then reacted with diisobutylamine to form A-769662.

Scientific Research Applications

A-769662 has been widely used as a research tool to study the role of 2-(4-chlorophenoxy)-N,N-diisobutylacetamide in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in animal models. It has also been used to study the effects of 2-(4-chlorophenoxy)-N,N-diisobutylacetamide activation on mitochondrial function, autophagy, and oxidative stress.

properties

Product Name

2-(4-chlorophenoxy)-N,N-diisobutylacetamide

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C16H24ClNO2/c1-12(2)9-18(10-13(3)4)16(19)11-20-15-7-5-14(17)6-8-15/h5-8,12-13H,9-11H2,1-4H3

InChI Key

BXFZWHAWABOPNL-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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